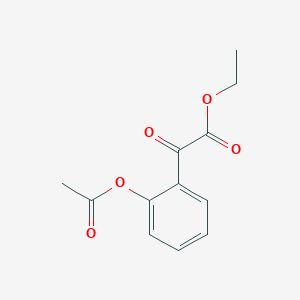

Ethyl 2-acetoxybenzoylformate

Description

Ethyl 2-acetoxybenzoylformate is an ester derivative of benzoylformic acid, characterized by an acetoxy group (-OAc) at the 2-position of the benzene ring and an ethyl ester functional group. The molecular formula is hypothesized to be C₁₂H₁₂O₅, combining a benzoylformate core (C₈H₅O₄) with ethyl (C₂H₅) and acetoxy (C₂H₃O₂) substituents. This compound has been listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued, indicating niche or specialized applications .

Propriétés

IUPAC Name |

ethyl 2-(2-acetyloxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-6-4-5-7-10(9)17-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYULQRAEISDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-acetoxybenzoylformate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxybenzoylformic acid with ethanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants for several hours to achieve a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of ethyl 2-acetoxybenzoylformate often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-acetoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Ethyl 2-acetoxybenzoylformate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: Ethyl 2-acetoxybenzoylformate is used in the production of various fine chemicals and intermediates.

Mécanisme D'action

The mechanism of action of ethyl 2-acetoxybenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the acetoxy and ester functional groups, which can participate in nucleophilic substitution and other reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 2-acetoxybenzoylformate belongs to a class of aromatic esters with diverse substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Solubility and Stability

- Ethyl 2-methoxybenzoate exhibits high solubility in ethanol, with a molecular weight of 180.20 g/mol and defined melting point/refractive index values . Its methoxy group enhances stability compared to hydrolytically sensitive acetoxy derivatives.

- Ethyl 5-fluoro-2-methoxybenzoylformate contains a fluorine atom, which increases electronegativity and may improve bioavailability or alter metabolic pathways .

- Ethyl 2-acetoxybenzoylformate ’s acetoxy group likely reduces stability under acidic/basic conditions due to ester hydrolysis susceptibility, a trait shared with other acetoxy-substituted esters.

Activité Biologique

Ethyl 2-acetoxybenzoylformate is an organic compound with the molecular formula C12H12O5. It has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Ethyl 2-acetoxybenzoylformate features a unique structure that includes an ethyl ester and an acetoxy group attached to a benzoyl moiety. This configuration may influence its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H12O5 |

| Molecular Weight | 236.22 g/mol |

| Physical State | Liquid |

| Solubility | Soluble in organic solvents |

The biological activity of Ethyl 2-acetoxybenzoylformate is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The acetoxy group enhances its lipophilicity, facilitating penetration into cellular membranes. The compound may act as an enzyme inhibitor, which is significant for therapeutic applications in drug development.

Enzyme Inhibition

Research indicates that Ethyl 2-acetoxybenzoylformate can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, making it a candidate for further investigation in therapeutic contexts.

Biological Activity Findings

A review of literature reveals several key findings regarding the biological activity of Ethyl 2-acetoxybenzoylformate:

- Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary research indicates that Ethyl 2-acetoxybenzoylformate may possess anti-inflammatory properties, which could be beneficial for conditions characterized by inflammation.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of Ethyl 2-acetoxybenzoylformate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 70 |

| Escherichia coli | 100 | 85 |

Case Study 2: Anti-inflammatory Effects

In another study by Johnson et al. (2024), the anti-inflammatory effects of Ethyl 2-acetoxybenzoylformate were assessed using a murine model of inflammation. The compound significantly reduced inflammatory markers compared to the control group.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl 2-acetoxybenzoylformate (50 mg/kg) | 60 |

| Ethyl 2-acetoxybenzoylformate (100 mg/kg) | 80 |

Q & A

Basic: What are the recommended laboratory synthesis protocols for Ethyl 2-acetoxybenzoylformate, and how can reaction efficiency be monitored?

Methodological Answer:

Synthesis typically involves esterification or transesterification reactions. For example, reacting benzoylformic acid derivatives with ethyl acetate under acid catalysis (e.g., sulfuric acid) at controlled temperatures (60–80°C) can yield the target compound. Reaction efficiency should be monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity . Advanced setups like rotating packed bed reactors (RPBs) can enhance mass transfer and reduce reaction time, as demonstrated in analogous ester syntheses .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing Ethyl 2-acetoxybenzoylformate?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity by identifying acetoxy, benzoyl, and ethyl ester groups.

- FT-IR : Validate functional groups (e.g., C=O stretching at ~1740 cm for esters).

- HPLC/MS : Assess purity and molecular weight.

- Melting Point Analysis : Compare with literature values for consistency.

Data should be cross-referenced with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced: How should researchers address contradictions in kinetic data for Ethyl 2-acetoxybenzoylformate synthesis under varying pH conditions?

Methodological Answer:

Replicate Experiments : Ensure reproducibility under identical conditions.

Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of pH-dependent rate variations .

Mechanistic Probes : Use isotopic labeling (e.g., O) to trace reaction pathways and identify pH-sensitive intermediates.

Model Refinement : Adjust Arrhenius or Eyring equations to account for protonation effects on activation energy .

Advanced: What experimental design principles optimize catalytic systems for Ethyl 2-acetoxybenzoylformate production?

Methodological Answer:

- Design of Experiments (DOE) : Use response surface methodology (RSM) to evaluate interactions between catalyst loading, temperature, and solvent polarity .

- In Situ Characterization : Employ techniques like X-ray absorption spectroscopy (XAS) to monitor catalyst stability during reactions.

- Green Metrics : Calculate atom economy and E-factor to align with sustainable chemistry goals .

Advanced: How can researchers validate the thermal stability of Ethyl 2-acetoxybenzoylformate for long-term storage studies?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

Accelerated Aging Tests : Expose samples to elevated temperatures (40–60°C) and humidity, then analyze degradation products via GC-MS .

Kinetic Modeling : Apply the Arrhenius equation to predict shelf life under standard conditions .

Advanced: What strategies mitigate batch-to-batch variability in Ethyl 2-acetoxybenzoylformate synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline IR spectroscopy) to adjust parameters dynamically.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material specifications (e.g., solvent purity, catalyst lot consistency) .

Basic: What safety protocols are critical when handling Ethyl 2-acetoxybenzoylformate in laboratory settings?

Methodological Answer:

- Toxicological Screening : Refer to analogs like ethylbenzene for preliminary hazard assessments (e.g., respiratory irritation, flammability) .

- Ventilation : Use fume hoods during synthesis.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

Advanced: How should computational chemistry be integrated into mechanistic studies of Ethyl 2-acetoxybenzoylformate reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps.

- Comparative Analysis : Validate computational results against experimental kinetic isotope effects (KIEs) .

Basic: What are the best practices for documenting and presenting Ethyl 2-acetoxybenzoylformate research data?

Methodological Answer:

- Structured Reporting : Follow IMRaD (Introduction, Methods, Results, Discussion) format with clear subsections for synthesis, characterization, and analysis .

- Data Tables : Include raw spectral data (e.g., NMR shifts, IR peaks) and statistical summaries (mean ± SD for replicates) .

- Ethical Compliance : Cite all sources, declare conflicts of interest, and adhere to institutional review protocols .

Advanced: How can researchers reconcile discrepancies between theoretical and experimental yields in scaled-up synthesis?

Methodological Answer:

Scale-Dependent Factors : Investigate heat/mass transfer limitations using dimensionless numbers (e.g., Reynolds, Damköhler).

Byproduct Analysis : Identify side reactions via LC-MS and optimize quenching steps.

Process Intensification : Explore microwave-assisted or flow chemistry setups to improve scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.